(R)-1,2,4-Triacetoxybutane

説明

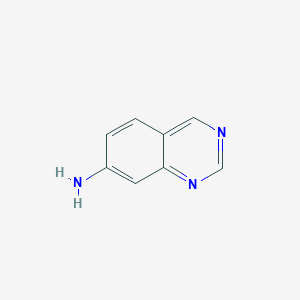

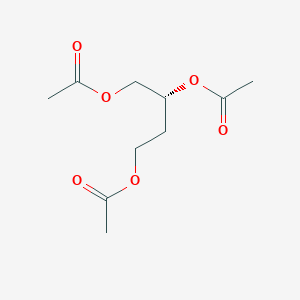

“®-1,2,4-Triacetoxybutane” is a chemical compound with the molecular formula C10H16O6 . It has a molecular weight of 232.23 g/mol. This compound contains a total of 31 bonds, including 15 non-H bonds, 3 multiple bonds, 9 rotatable bonds, 3 double bonds, and 3 esters (aliphatic) .

Molecular Structure Analysis

The molecular structure of “®-1,2,4-Triacetoxybutane” is characterized by 31 bonds, including 15 non-H bonds, 3 multiple bonds, 9 rotatable bonds, 3 double bonds, and 3 esters (aliphatic) .科学的研究の応用

It is utilized for resolving optical isomers of 1,1'-binaphthalene-2,2'-diyl hydrogen phosphate, offering a practical route to both highly pure enantiomers (Tamai et al., 1990).

The compound is employed in the synthesis of acetoacetic- and 4-oxopentanoic-acid-ethylester-N-tri(organyl)silylhydrazones (Witte-Abel et al., 1999).

Drugs based on 1,2,4-triazole, which include (R)-1,2,4-Triacetoxybutane, have antifungal, antidepressant, anticancer, cardio- and hepatoprotective properties (Kaplaushenko et al., 2016).

The stereoselective synthesis of (S)- and (R)-2-amino-4-hydroxybutanoic acid using a systems biocatalysis approach with yields between 86% and >95% makes it useful for drug development and industrial products (Hernández et al., 2017).

It's involved in the synthesis of ethyl (R)-4-chloro-3-hydroxybutanoate ((R)-ECHB) from ethyl 4-chloroacetoacetate using recombinant Escherichia coli cells expressing Candida parapsilosis secondary (Yamamoto et al., 2002).

(R)-1,2,4-Triacetoxybutane is an important intermediate for the synthesis of angiotensin-converting enzyme inhibitors (ACE) like enalapril and lisinopril (Zhao, 2008).

The dithiane oxide unit and modified Sharpless enantioselective sulphur oxidation can prepare 2-(R) and 2-(S)-hydroxy-1-phenylbutan-1-ones in high enantiomeric excesses (Page et al., 1996).

Enzymatic resolution of syn-2-azido-1,3,4-trihydroxybutane using lipases provides both enantiomers in good yields and very good e.e.s (up to >99%) (Iacazio et al., 2000).

Chiral, non-racemic arylbutanols, which can be derived from (R)-1,2,4-Triacetoxybutane, are used as drug intermediates with enantiomeric purity over 98% (Bracher & Litz, 1995).

Safety And Hazards

The safety data sheet (SDS) for “®-1,2,4-Triacetoxybutane” provides information on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and more . For detailed safety and hazard information, please refer to the SDS.

特性

IUPAC Name |

[(3R)-3,4-diacetyloxybutyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O6/c1-7(11)14-5-4-10(16-9(3)13)6-15-8(2)12/h10H,4-6H2,1-3H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPOOYSKKKVGNAP-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCC(COC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC[C@H](COC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1,2,4-Triacetoxybutane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2r)-2-({n~5~-[amino(Iminio)methyl]-L-Ornithyl-L-Valyl}amino)-4-Methylpentyl]-L-Phenylalanyl-L-Alpha-Glutamyl-L-Alanyl-L-Norleucinamide](/img/structure/B11191.png)

![hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one](/img/structure/B11198.png)

![3-[4-(1,3-Benzoxazol-2-yl)phenyl]imino-1-(morpholin-4-ylmethyl)indol-2-one](/img/structure/B11215.png)

![(4S)-4-[(1R,2S)-2-hydroxy-1,4-dimethylcyclohex-3-en-1-yl]-3-(hydroxymethyl)-4-methylcyclopent-2-en-1-one](/img/structure/B11218.png)